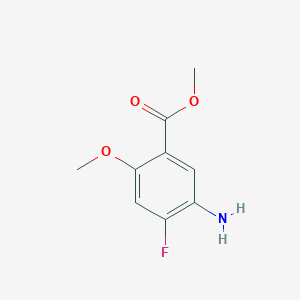

Methyl 5-amino-4-fluoro-2-methoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-amino-4-fluoro-2-methoxybenzoate (MFMB) is an organic compound that has been studied extensively due to its potential applications in the medical and scientific fields. MFMB has a wide range of properties that make it an attractive option for a variety of research applications.

Scientific Research Applications

Synthesis Methodologies and Intermediates

The synthesis of complex molecules often requires intermediate compounds that feature specific functional groups. Methyl 5-amino-4-fluoro-2-methoxybenzoate could serve as an intermediate in synthesizing various pharmacologically active molecules or in the development of new synthetic routes. For example, the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid from 4-amino-2-hydroxybenzoic acid illustrates a process where similar compounds are intermediates in producing amisulpride intermediates, highlighting the role of methoxy and amino substituted benzoates in medicinal chemistry synthesis pathways (Wang Yu, 2008).

Potential Medical Applications

Compounds similar to this compound have been evaluated for their potential medical applications, including as imaging agents in cancer research. The development of fluorinated 2-arylbenzothiazoles as potential antitumor drugs, for example, demonstrates the importance of fluorine and methoxy groups in creating selective inhibitors against specific cancer cell lines, and their derivatives being evaluated as novel probes for positron emission tomography (PET) imaging in cancers (Min Wang et al., 2006).

Material Science and Sensing Applications

In the field of material science, derivatives of benzoate compounds have been employed in designing fluorescent sensors and other novel materials. For instance, the development of a highly sensitive and selective fluorescent sensor for Al3+ detection showcases the utility of structurally related compounds in environmental monitoring and bioimaging applications, underscoring the diverse applications of these compounds beyond traditional pharmaceutical uses (Xingpei Ye et al., 2014).

Mechanism of Action

Target of Action

The primary targets of Methyl 5-amino-4-fluoro-2-methoxybenzoate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires further experimental studies and clinical trials.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH levels, temperature, presence of other molecules, and specific conditions within the body . .

properties

IUPAC Name |

methyl 5-amino-4-fluoro-2-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c1-13-8-4-6(10)7(11)3-5(8)9(12)14-2/h3-4H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSKEOYJJXBWGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((Methylamino)methyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2586849.png)

![7-(4-bromophenyl)-2-(furan-2-yl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2586853.png)

![7-Methyl-2-[(2-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2586854.png)

![N-(1-cyanocyclopentyl)-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2586858.png)

![6-(2-Aminoethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid;hydrochloride](/img/structure/B2586859.png)

![Methyl 4-[4-(2,6-dimethylphenyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2586860.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2586870.png)